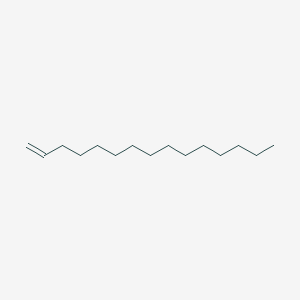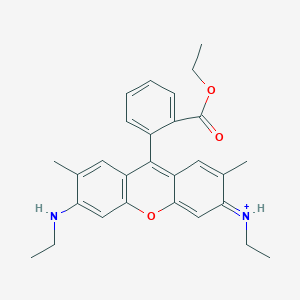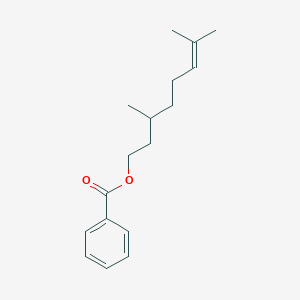
Citronellyl benzoate
Übersicht
Beschreibung
Citronellyl benzoate is a chemical compound that belongs to the family of esters. It is a colorless liquid with a pleasant floral scent, and it is widely used in the fragrance industry. Citronellyl benzoate is obtained through the esterification of citronellol and benzoic acid. This process involves the reaction of an alcohol with an acid to form an ester and water. Citronellyl benzoate has various applications in the scientific research field due to its unique chemical properties and effects.
Wissenschaftliche Forschungsanwendungen
1. Odor Control
Citronellyl benzoate and related compounds like citronellol and citronellyl valerate have been studied for their application in odor control. A study demonstrated the use of an odorant binding protein for delayed fragrance release from textiles, which involved strong binding of citronellyl valerate and citronellol to the protein, showing potential in odor control applications (Silva et al., 2013).
2. Fragrance and Flavor Industry
Citronellyl benzoate and its derivatives are used in the fragrance and flavor industry. For example, citronellyl diesters have been studied for their thermal properties, indicating their potential use in various industrial applications (Worzakowska, 2014). Additionally, citronellyl disaccharide glycoside, as an aroma precursor, was isolated from rose flowers, further highlighting the role of citronellyl compounds in the fragrance sector (Oka et al., 1998).
3. Antibacterial Applications
Nanoencapsulation of 2-citronellyl benzimidazole demonstrated antibacterial activity against several bacteria, including Staphylococcus aureus and Escherichia coli. This research suggests potential applications of citronellyl derivatives in antibacterial treatments (Warsito et al., 2019).
4. Biocatalysis in Chemical Synthesis
Citronellyl acetate, closely related to citronellyl benzoate, has been synthesized using biocatalysis methods. Studies have focused on enzymatic synthesis processes, demonstrating the application of citronellyl compounds in organic synthesis and potentially in the production of bio-based chemicals (Claon & Akoh, 1994).
5. Material Science
In material science, citronellyl compounds have been explored for modifying the properties of materials. For example, citronellyl diesters were studied for their thermal decomposition behavior, which is significant for material science applications, particularly in designing materials with specific thermal properties (Worzakowska, 2014).
Eigenschaften
CAS-Nummer |
10482-77-6 |
|---|---|
Produktname |
Citronellyl benzoate |
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
3,7-dimethyloct-6-enyl benzoate |
InChI |
InChI=1S/C17H24O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3 |
InChI-Schlüssel |
UDPCCAUIDDVTEL-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1 |
Andere CAS-Nummern |
10482-77-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


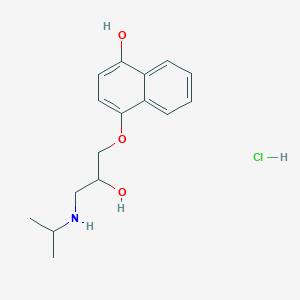
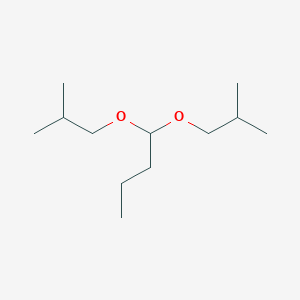
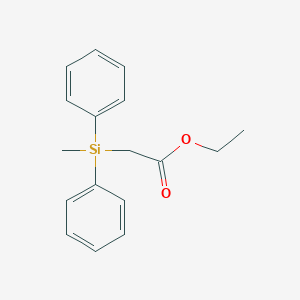
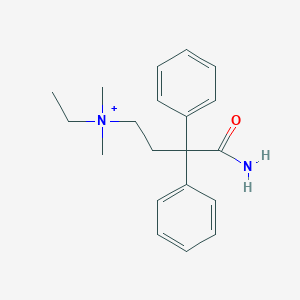
![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)
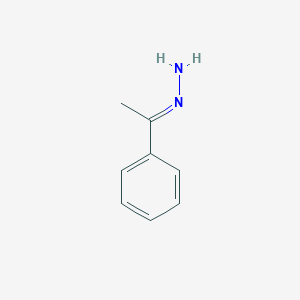
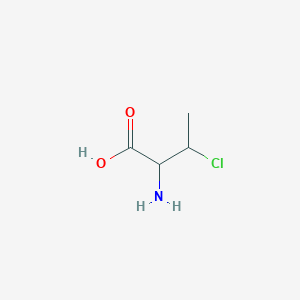
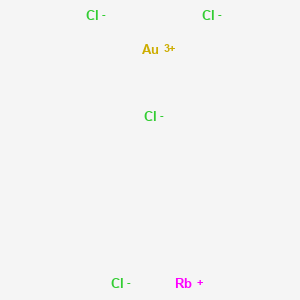
![1h-Benzo[b]fluorene](/img/structure/B78144.png)

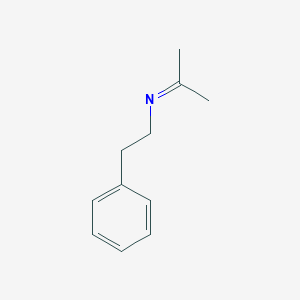
![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)
